8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
Overview
Description
“8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one” is a chemical compound that is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . It has been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 1,2,4-Triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure is likely to be influenced by the presence of the 8-chloro group.Scientific Research Applications
Antifungal Activity
8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives demonstrate notable antifungal properties. For instance, a compound prepared from 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione shows inhibitory activities against various fungal pathogens like Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Q. Wang et al., 2018). Similarly, other synthesized derivatives exhibit weak antifungal activity (Ming-yan Yang et al., 2015).
Structural and Chemical Analysis
Extensive studies have been conducted on the crystal structure and chemical properties of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives. These compounds have been characterized by various techniques, including X-ray diffraction, NMR, FTIR, and MS. For instance, one study detailed the crystal structure of a synthesized compound, providing insights into its spatial arrangement and molecular interactions (Jin-Xia Mu et al., 2015). Another study used DFT calculations to understand the compound's molecular properties, comparing experimental results with theoretical values (Said El-Kurdi et al., 2021).
Synthesis and Applications in Chemistry
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and its derivatives is an area of active research, with various methods being explored. A study describes the one-pot synthesis of triazolopyridine derivatives, highlighting the method's efficiency and environmental friendliness (S. Mal et al., 2015). Another research synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, indicating their potential antifungal and insecticidal activities (F. Xu et al., 2017).
properties
IUPAC Name |
8-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUWBXNPZHZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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